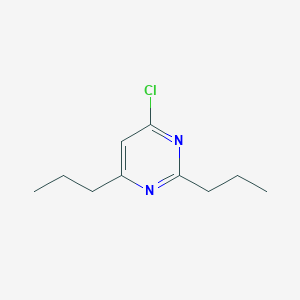

4-Chloro-2,6-dipropylpyrimidine

Description

4-Chloro-2,6-dipropylpyrimidine (CAS: 90972-76-2) is a halogenated pyrimidine derivative with the molecular formula C₁₀H₁₅ClN₂ and a molecular weight of 198.69 g/mol . The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and propyl groups at the 2- and 6-positions. This structural configuration imparts distinct physicochemical properties, such as moderate lipophilicity due to the alkyl chains and reactivity influenced by the electron-withdrawing chlorine atom.

Properties

IUPAC Name |

4-chloro-2,6-dipropylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-3-5-8-7-9(11)13-10(12-8)6-4-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKNMAFDUFSVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC(=N1)CCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dipropylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichloro-6-propylpyrimidine with propylamine under reflux conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dipropylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like ethanol or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2,6-dipropylpyrimidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dipropylpyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-Chloro-2,6-dipropylpyrimidine and related compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 90972-76-2 | C₁₀H₁₅ClN₂ | Cl at 4; Pr at 2,6 | 198.69 | Chlorine, pyrimidine ring |

| 6-Chloro-4-hydroxypyrimidine | 4765-77-9 | C₄H₃ClN₂O | Cl at 6; OH at 4 | 130.53 | Hydroxyl, pyrimidine ring |

| 4-Chloro-2,6-dimethylphenol | N/A | C₈H₉ClO | Cl at 4; Me at 2,6 | 156.61 | Phenol, chlorine |

Key Observations:

Substituent Position and Reactivity :

- The chlorine atom in this compound occupies the 4-position on the pyrimidine ring, which is electronically distinct from the 6-chloro isomer (6-Chloro-4-hydroxypyrimidine). This positional difference influences reactivity; for example, the 4-chloro group in pyrimidines is typically more susceptible to nucleophilic substitution than the 6-chloro position due to resonance effects .

- The hydroxyl group in 6-Chloro-4-hydroxypyrimidine enhances polarity and hydrogen-bonding capacity, making it more water-soluble than the propyl-substituted derivative.

Alkyl vs. In contrast, 4-Chloro-2,6-dimethylphenol (a phenolic compound) has a hydroxyl group, rendering it acidic (pKa ~9–10) and reactive in aqueous environments, as demonstrated in its use for derivatizing disinfectants like hypochlorous acid .

Physicochemical Property Trends

| Property | This compound | 6-Chloro-4-hydroxypyrimidine | 4-Chloro-2,6-dimethylphenol |

|---|---|---|---|

| Lipophilicity (LogP) | High (estimated >3) | Moderate (~1.5) | Moderate (~2.8) |

| Water Solubility | Low | Moderate | Low |

| Reactivity | Nucleophilic substitution at C4 | Electrophilic substitution | Acid-base reactions |

Biological Activity

4-Fluoro-2-methyl-3-nitrobenzylamine is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and material science.

Synthesis

The synthesis of 4-Fluoro-2-methyl-3-nitrobenzylamine typically involves several steps:

- Nitration of 2-methylphenol to produce 2-methyl-6-nitrophenol.

- Hydroxyl chlorination to form 2-chloro-3-nitrotoluene.

- Fluorination to yield 2-fluoro-3-nitrotoluene.

- Amination reactions to produce the final compound.

Industrial methods may optimize these steps for large-scale production using continuous flow reactors and advanced purification techniques.

The biological activity of 4-Fluoro-2-methyl-3-nitrobenzylamine is attributed to its structural features, particularly the presence of the fluorine, methyl, and nitro groups. These groups enhance its binding affinity to various biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the amine group can engage in hydrogen bonding with target molecules.

Research Findings

Recent studies have explored the compound's biological effects:

- Antimicrobial Activity : Preliminary tests indicate that 4-Fluoro-2-methyl-3-nitrobenzylamine exhibits antimicrobial properties against certain bacterial strains, although specific MIC values were not detailed in the available literature.

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cell lines, showing moderate activity that warrants further investigation into its potential as an anticancer agent .

Case Studies

Several case studies highlight the biological implications of this compound:

- Antitubercular Activity : A related study involving similar nitro compounds showed promising results against M. tuberculosis, suggesting that structural analogs may also possess similar properties .

- Enzyme Inhibition : Investigations into enzyme interactions revealed that 4-Fluoro-2-methyl-3-nitrobenzylamine could inhibit specific pathways related to cancer cell proliferation, indicating potential therapeutic applications.

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of more complex fluorinated organic compounds, which are crucial in drug discovery and development.

Industrial Use

In addition to medicinal applications, 4-Fluoro-2-methyl-3-nitrobenzylamine is utilized in the production of agrochemicals and dyes due to its unique chemical properties.

Comparative Analysis

To understand the uniqueness of 4-Fluoro-2-methyl-3-nitrobenzylamine, a comparison with similar compounds is insightful:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluorobenzylamine | Lacks methyl and nitro groups | Less reactive |

| 4-Methylbenzylamine | Contains a methyl group but lacks fluorine | Limited binding affinity |

| 4-Nitrobenzylamine | Contains a nitro group but lacks fluorine | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.